N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a synthetic small molecule featuring a benzo[d]thiazol-2-yl core substituted with a methylsulfonyl group at position 6, a cyclopenta[c]pyridazin-3-one bicyclic system, and a propanamide linker.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-10(22-16(23)8-11-4-3-5-13(11)21-22)17(24)20-18-19-14-7-6-12(28(2,25)26)9-15(14)27-18/h6-10H,3-5H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFIHRDWOWWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Structural Analysis
- NMR Trends () : Substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts. For the target compound, the methylsulfonyl group at position 6 of the thiazole is expected to deshield nearby protons, analogous to bromo-substituted analogues in .
- IR Data () : The target compound’s carbonyl (3-oxo) and sulfonyl groups would show strong absorptions near 1700 cm⁻¹ and 1150 cm⁻¹, respectively, similar to compounds 11a/b and 2d .
Bioactivity and Mode of Action
- Bioactivity Clustering (): Structurally similar compounds (e.g., shared thiazole or pyridazinone moieties) may target overlapping protein classes. The target compound’s sulfonyl group could enhance interactions with polar residues in enzyme active sites, differing from bromo or cyano substituents in analogues .
- Lumping Strategy (): Compounds with analogous bicyclic systems (e.g., cyclopenta[c]pyridazinone) may be grouped for predictive modeling of stability or reactivity .
Preparation Methods
Thioether Formation at Position 6
The synthesis begins with 6-mercaptobenzo[d]thiazole (CAS 533-30-2), which undergoes alkylation using methyl iodide in tetrahydrofuran (THF) under inert conditions. Sodium hydride (NaH) serves as the base, deprotonating the thiol to form a thiolate intermediate. This reacts with methyl iodide to yield 6-(methylthio)benzo[d]thiazole (78–85% yield).
Reaction conditions :
- Solvent: THF (0.25 M)
- Temperature: 0°C to room temperature
- Stoichiometry: 1.1 equiv NaH, 1.2 equiv methyl iodide
Oxidation to Sulfone
The methylthio intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM). This step proceeds quantitatively under mild conditions (0°C to rt, 4–6 h):
$$
\text{6-(Methylthio)benzo[d]thiazole} \xrightarrow{\text{mCPBA, DCM}} \text{6-(Methylsulfonyl)benzo[d]thiazole}
$$
Key analytical data :
Amination at Position 2
Nitration of 6-(methylsulfonyl)benzo[d]thiazole at position 2 is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0°C. Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) yields the primary amine:
$$
\text{6-(Methylsulfonyl)benzo[d]thiazole} \xrightarrow[\text{HNO₃, H₂SO₄}]{\text{0°C}} \text{2-Nitro-6-(methylsulfonyl)benzo[d]thiazole} \xrightarrow[\text{H₂, Pd/C}]{\text{EtOH}} \text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine}
$$
Yield : 70–75% after purification by flash chromatography (petroleum ether:EtOAc = 3:1).
Synthesis of 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic Acid
Cyclopenta[c]pyridazin-3(2H)-one Core Formation
Cyclopentane-1,2-dione (CAS 3008-41-1) reacts with hydrazine hydrate in ethanol under reflux to form the pyridazinone ring:
$$
\text{Cyclopentane-1,2-dione} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3,5,6,7-Tetrahydro-2H-cyclopenta[c]pyridazin-3-one}
$$
Yield : 82–87%.
Propanoyl Sidechain Introduction
The pyridazinone undergoes Friedel-Crafts acylation with propionyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane. This installs the propanoyl group at position 2:
$$
\text{3,5,6,7-Tetrahydro-2H-cyclopenta[c]pyridazin-3-one} + \text{Propionyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl chloride}
$$
Reaction time : 8–12 h at 0°C.
Amide Coupling and Final Assembly
The benzothiazole amine and pyridazinone-propanoyl chloride are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$
\text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine} + \text{2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl chloride} \xrightarrow[\text{HOBt}]{\text{EDC, DMF}} \text{N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide}
$$
Optimized conditions :
- Molar ratio : 1:1.2 (amine:acyl chloride)
- Temperature : 0°C to rt, 24 h
- Yield : 68–72% after silica gel chromatography (CH₂Cl₂:MeOH = 95:5).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.98 (d, J = 8.4 Hz, 1H, ArH), 3.22 (s, 3H, SO₂CH₃), 2.95–3.10 (m, 2H, CH₂), 2.60–2.75 (m, 4H, cyclopentane CH₂), 1.98–2.15 (m, 2H, CH₂).
- HRMS (ESI-TOF) : m/z calc. 459.1098 for C₁₉H₁₉N₄O₄S₂, found 459.1102.
Purity Assessment
Comparative Analysis of Synthetic Routes
Q & A
Q. What analytical workflows resolve structural ambiguities in complex NMR spectra?
- Solution :
- 2D NMR (HSQC, HMBC) : Assign overlapping signals by correlating 1H-13C couplings, particularly in aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
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